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Compound of Interest

Compound Name: Benz[a]acridine

CAS No.: 225-11-6

Cat. No.: B1217974

Get Quote

Executive Summary
Benz[a]acridine (B[a]A) is a tetracyclic aza-polycyclic aromatic hydrocarbon (aza-PAH) found

in coal tar, tobacco smoke, and industrial effluents. Structurally, it consists of an acridine core

fused with a benzene ring at the a-face (1,2-position). Unlike its isomer Benz[c]acridine, B[a]A

exhibits lower carcinogenic potency, a phenomenon explained by the "Bay Region Theory" of

metabolic activation. This guide details its physicochemical characterization, synthetic

pathways, and the mechanistic basis of its interaction with biological systems.

Chemical Identity & Physical Characterization
Benz[a]acridine is characterized by its angular ring fusion, which imparts specific electronic

properties distinct from linear acridines.
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Property Value / Description

CAS Registry Number 225-11-6

Molecular Formula C₁₇H₁₁N

Molecular Weight 229.28 g/mol

Melting Point 130–131 °C

Boiling Point ~437 °C

Solubility
Insoluble in water; Soluble in benzene, acetone,

ethanol.[1][2]

pKa (Conjugate Acid)
~4.7 (Weaker base than acridine due to

extended conjugation)

Log Kow 4.6 – 4.7

Appearance Yellow crystalline needles

Spectral Characteristics
UV-Vis Absorption: B[a]A exhibits characteristic absorption bands in the UV region (220–300

nm) and the near-visible region (350–390 nm), attributable to

transitions.

Fluorescence: Like most acridines, B[a]A is fluorescent.[3]

Excitation Max: ~360–380 nm

Emission Max: ~450–480 nm (Blue-Green)

Note: Fluorescence is pH-dependent; protonation of the ring nitrogen leads to a

bathochromic shift (red shift) and often fluorescence quenching or enhancement

depending on the solvent.
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The synthesis of Benz[a]acridine requires constructing the tetracyclic skeleton. The

Friedländer Condensation is the most authoritative and versatile method, allowing for the fusion

of an amino-aldehyde with a ketone.

Protocol: Friedländer Synthesis of Benz[a]acridine
This protocol utilizes 2-aminobenzaldehyde and 2-tetralone, followed by aromatization.

Reagents:

2-Aminobenzaldehyde (1.0 eq)

2-Tetralone (1.0 eq)

Potassium Hydroxide (KOH) (catalytic amount)

Ethanol (Solvent)[2][4]

Palladium on Carbon (Pd/C) (10% w/w)

Step-by-Step Methodology:

Condensation: Dissolve 2-aminobenzaldehyde and 2-tetralone in ethanol. Add a catalytic

amount of ethanolic KOH.

Reflux: Heat the mixture to reflux for 4–6 hours. The base catalyzes the aldol-type

condensation between the aldehyde group of the aniline and the

-methylene of the ketone, followed by cyclodehydration.

Isolation of Intermediate: Cool the reaction. The intermediate, 5,6-dihydrobenz[a]acridine,

typically precipitates or can be extracted with dichloromethane.

Aromatization (Dehydrogenation): Dissolve the dihydro-intermediate in p-cymene or diphenyl

ether. Add 10% Pd/C and reflux at high temperature (>200°C) for 12 hours to effect

dehydrogenation.

Purification: Filter off the catalyst while hot. Upon cooling, Benz[a]acridine crystallizes.

Recrystallize from benzene/ethanol to obtain pure yellow needles.
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Synthesis Workflow Diagram
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Caption: Friedländer synthesis pathway converting precursors to the aromatic Benz[a]acridine
core via a dihydro-intermediate.

Biological Profile: Metabolism & Carcinogenicity[2]
[5]
The biological activity of Benz[a]acridine is governed by its metabolism. As an aza-PAH, it

requires metabolic activation to exert genotoxicity.

The Bay Region Theory
B[a]A possesses a "bay region"—a sterically hindered area between the benzene ring and the

acridine core. The Bay Region Theory postulates that epoxides formed in this region are

resistant to detoxification by epoxide hydrolase, allowing them to alkylate DNA.

Key Metabolites:

3,4-Dihydrodiol:[1][5] The precursor to the ultimate carcinogen.[6]

Bay-Region Diol Epoxide:trans-3,4-dihydroxy-anti-1,2-epoxy-1,2,3,4-

tetrahydrobenz[a]acridine.

Enzymatic Drivers: Cytochrome P450 enzymes (CYP1A1 and CYP1B1) catalyze the initial

epoxidation.

Comparative Potency: B[a]A vs. B[c]A
While both isomers form bay-region diol epoxides, Benz[c]acridine is significantly more

carcinogenic.[6]
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Mechanism: The specific topology of the B[c]A bay region facilitates higher DNA binding

affinity and less efficient DNA repair compared to B[a]A.

Metabolic Shunting: B[a]A is also extensively metabolized at the "K-region" (5,6-position),

which is a detoxification pathway, effectively reducing the concentration of the ultimate

carcinogenic diol epoxide.

Metabolic Activation Pathway
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Caption: Metabolic activation of Benz[a]acridine. The K-region pathway serves as a

detoxification shunt, reducing carcinogenic potency.
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Environmental & Analytical Detection
Occurrence
B[a]A is ubiquitous in environments contaminated with pyrogenic products.

Sources: Coal tar pitch, cigarette smoke condensate, vehicle exhaust, and charcoal-grilled

foods.

Environmental Fate: It partitions into soil organic matter and sediments due to high

lipophilicity (Log Kow ~4.7).

Analytical Protocol
For researchers quantifying B[a]A in biological or environmental matrices:

Extraction:

Solid Matrices (Soil/Tissue): Soxhlet extraction with Dichloromethane (DCM) or

Acetone:Hexane (1:1).

Liquid Matrices: Liquid-Liquid Extraction (LLE) at pH > 10 (to ensure the neutral form)

using Hexane.

Clean-up:

Solid Phase Extraction (SPE) on Silica or Alumina cartridges. Elute non-polar PAHs with

Hexane, then elute aza-PAHs (like B[a]A) with Benzene or DCM.

Detection:

GC-MS: Selected Ion Monitoring (SIM) mode targeting the molecular ion (

229).

HPLC-Fluorescence: Reverse-phase C18 column.

Mobile Phase: Acetonitrile:Water gradient.
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Detection: Ex 360 nm / Em 450 nm. This provides higher sensitivity than UV detection.

References
IARC Monographs. (1973). Certain Polycyclic Aromatic Hydrocarbons and Heterocyclic

Compounds.[1][7] Vol 3. International Agency for Research on Cancer.[1]

Warshawsky, D. (1992). Environmental Carcinogens and Ecotoxicology Reviews.

"Metabolism of DNA Adduct Formation of Aza-Polycyclic Aromatic Hydrocarbons."

Chang, R.L., et al. (1981). "Tumorigenicity of the bay-region dihydrodiols and other

metabolites of benz[c]acridine and benz[a]acridine." Cancer Research.[6]

Motohashi, N., et al. (1991). "Biological activity of benz[a]acridines and benz[c]acridines."

Journal of Pharmacobio-Dynamics.

PubChem. "Benz[a]acridine Compound Summary."[6] National Library of Medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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